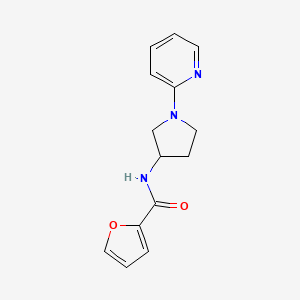

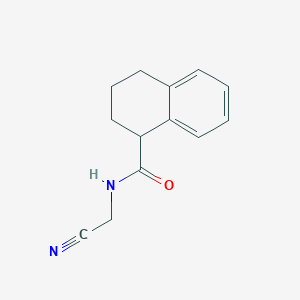

![molecular formula C22H15ClFNO4S B2370199 (4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-35-3](/img/structure/B2370199.png)

(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C22H15ClFNO4S and its molecular weight is 443.87. The purity is usually 95%.

BenchChem offers high-quality (4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clathrate Formation and Interaction Studies

The interaction between aromatic rings plays a crucial role in the formation of clathrate structures. Studies have shown that compounds such as (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone serve as clathrate hosts for benzene guests. X-ray crystal analyses highlight the significance of 'edge-to-face interaction' in the formation of these inclusion complexes, which is crucial for understanding the structural dynamics of similar compounds (Eto et al., 2011).

Antitubercular Activity

Research into the antitubercular properties of certain derivatives has shown promising results. A series of [4-(aryloxy)phenyl]cyclopropyl methanones exhibited significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. Notably, some compounds demonstrated high efficacy against multidrug-resistant strains and even showed potential for oral activity in vivo, highlighting their potential as new antitubercular agents (Bisht et al., 2010).

Environmental Fate and Behavior

The environmental behavior of related benzophenone compounds has been thoroughly investigated, particularly their fate in aqueous solutions. Such studies are crucial for understanding the ecological impact of these compounds, including their degradation processes and the formation of by-products under various conditions (Santos & Esteves da Silva, 2019).

Synthesis and Reactivity

The synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone have been explored, providing insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives. Such studies are foundational for developing novel compounds with potential applications in various fields, including pharmaceuticals (Pouzet et al., 1998).

Fluorinated Fluorophores Synthesis

The synthesis of fluorinated benzophenones and their derivatives has been optimized to enhance photostability and spectroscopic properties. These compounds serve as precursors for fluorinated analogues of widely used fluorophores, indicating their importance in biochemical and medical research (Woydziak et al., 2012).

properties

IUPAC Name |

(4-chlorophenyl)-[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFNO4S/c1-29-18-4-2-3-17(12-18)25-13-21(22(26)14-5-7-15(23)8-6-14)30(27,28)20-10-9-16(24)11-19(20)25/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCOLZYYFUMWBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2370127.png)

![3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2370131.png)

![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)